Cyclopentyl(phenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentyl(phenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOWGKLPKLMKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311738 | |
| Record name | cyclopentyl(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4397-01-7 | |
| Record name | NSC245102 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyclopentyl(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentyl(phenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Chemical Transformations of Cyclopentyl Phenyl Methanol
Reactions Involving the Hydroxyl Functional Group
The hydroxyl group is the most reactive site on the molecule, readily participating in substitution, oxidation, reduction, and etherification reactions.
The hydroxyl group of Cyclopentyl(phenyl)methanol is a poor leaving group, but it can be protonated or converted into a better leaving group to facilitate nucleophilic substitution. vaia.com The stability of the resulting secondary benzylic carbocation makes SN1-type reactions particularly favorable. For instance, reaction with hydrogen halides like hydriodic acid (HI) can convert the alcohol into the corresponding alkyl iodide. nih.gov This two-step mechanism involves the initial substitution of the hydroxyl group by an iodide, followed by a subsequent reduction. nih.gov Similarly, reagents such as phosphorus tribromide (PBr3) can be used to convert the alcohol into (bromophenylmethyl)cyclopentane. vaia.com
The hydroxyl group's ability to act as a nucleophile itself is also a key feature of its chemistry, although substitution reactions typically involve its departure as a leaving group.
As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, Cyclopentyl Phenyl Ketone. google.com This transformation is a common and crucial reaction in organic synthesis. A variety of oxidizing agents can accomplish this conversion, ranging from chromium-based reagents to milder, more selective methods. libretexts.orgmasterorganicchemistry.com The choice of oxidant can be critical to avoid over-oxidation or side reactions, especially in complex molecules. masterorganicchemistry.com
A 2002 report in Tetrahedron Letters and other literature describe the synthesis of Cyclopentyl Phenyl Ketone from this compound via Swern oxidation or by using a chromium trioxide/acetic acid mixture (CrO3/HOAc). google.com Research has also demonstrated the effective aerobic oxidation of secondary alcohols using a combination of nitric acid (HNO3) and iron(III) chloride (FeCl3) as catalysts, a method that is selective for secondary over primary alcohols. acs.org
| Oxidizing Agent/System | Product | Notes | Reference |
|---|---|---|---|
| Chromic Acid (H₂CrO₄) / Jones Reagent (CrO₃, H₂SO₄, H₂O) | Ketone | A strong oxidizing agent. | libretexts.org |
| Pyridinium Chlorochromate (PCC) | Ketone | A milder oxidant that stops at the ketone stage. | libretexts.orgmasterorganicchemistry.com |
| Swern Oxidation ((COCl)₂, DMSO, Et₃N) | Ketone | Effective at low temperatures (-78 °C), avoids heavy metals. | google.com |
| CrO₃ / Acetic Acid | Ketone | A classic method for oxidizing secondary alcohols. | google.com |
| HNO₃ / FeCl₃ (catalytic), O₂ | Ketone | An aerobic oxidation method, selective for secondary alcohols. | acs.org |
The complete removal of the hydroxyl group to yield the corresponding hydrocarbon, Cyclopentylphenylmethane, is a significant transformation. chemicalbook.comvulcanchem.com Due to the benzylic nature of the alcohol, this reduction can be achieved under specific conditions that facilitate the cleavage of the C-O bond.
One established method involves the use of hydriodic acid (HI) with red phosphorus as the stoichiometric reducing agent. nih.govnih.gov This procedure, an improvement on the classic Kiliani protocol, uses a biphasic toluene-water medium and is effective for converting primary, secondary, and tertiary benzylic alcohols into hydrocarbons in good yields. nih.govnih.gov Another method employs hydrogen iodide generated in situ from the reaction of hypophosphorous acid and a catalytic amount of iodine in acetic acid. researchgate.net This system has been shown to reduce a variety of aryl carbinols to their corresponding diphenylmethanes and related structures under mild conditions. researchgate.net
| Reducing Agent/System | Product | Mechanism/Notes | Reference |
|---|---|---|---|
| Hydriodic Acid (HI) / Red Phosphorus (Pred) | Hydrocarbon | Involves nucleophilic substitution to an alkyl iodide, followed by reduction. Often performed in a biphasic system. | nih.govnih.gov |
| Hypophosphorous Acid (H₃PO₂) / Iodine (I₂) | Hydrocarbon | HI is generated in situ, which acts as the reducing agent. Iodine is regenerated and acts as a catalyst. | researchgate.net |
| N₂H₄·H₂O / KOH (Wolff-Kishner) | Hydrocarbon | This method reduces ketones to hydrocarbons. It would require prior oxidation of the alcohol to Cyclopentyl Phenyl Ketone. | lookchem.com |
Ethers of this compound can be synthesized through various methods, with the Williamson ether synthesis being the most versatile and widely used. readchemistry.commasterorganicchemistry.com This method involves an SN2 reaction between an alkoxide and an alkyl halide. libretexts.orglibretexts.org
To synthesize an ether from this compound, the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding cyclopentyl(phenyl)methoxide ion. libretexts.org Due to the steric hindrance around the alcohol's carbon center, this more hindered alkoxide is best reacted with a less hindered, unhindered primary alkyl halide (e.g., iodomethane (B122720) or iodoethane) to form the unsymmetrical ether with good yield and minimize competing elimination reactions. readchemistry.comlibretexts.org A milder variation of this synthesis uses silver oxide (Ag2O) as the base, which avoids the need to pre-form the alkoxide and is particularly useful for sensitive substrates like sugars. libretexts.orglibretexts.org
Reduction Reactions to Hydrocarbon Analogues
Transformations of the Aromatic and Cyclopentyl Moieties
While the hydroxyl group is the most common site of reaction, the phenyl and cyclopentyl rings can also undergo transformations. The phenyl group can participate in electrophilic aromatic substitution reactions, though the conditions must be chosen carefully to avoid reactions at the hydroxyl group. evitachem.com
Furthermore, the ketone derivative, Cyclopentyl Phenyl Ketone, is known to participate in palladium-catalyzed, chelation-assisted C-H activation reactions to prepare ortho-arylated compounds. chemicalbook.com This suggests that derivatives of this compound could potentially undergo similar directed C-H functionalization on the aromatic ring. The formation of (cyclopentylmethyl)cyclohexane (B1615809) from related precursors in hydrocracking processes also points to the possibility of reducing the aromatic ring under specific catalytic conditions. lookchem.com
Participation in Complex Reaction Sequences
This compound and its direct derivative, Cyclopentyl Phenyl Ketone, are valuable intermediates in the synthesis of more complex molecules. For example, this compound is a key intermediate in the preparation of α-cyclopentylphenylmethoxyalkylamines, which have been studied for their anticholinergic properties. evitachem.com The corresponding ketone is a known precursor in the synthesis of the anesthetic ketamine. chemicalbook.comevitachem.com The structural motif of a phenyl and cyclopentyl group attached to a central carbon serves as a versatile building block for various target molecules in medicinal chemistry and materials science. lookchem.com
Role as an Intermediate in Multi-step Organic Synthesis
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a reactive hydroxyl group and a modifiable aromatic ring, allows for its incorporation into a variety of synthetic pathways.
One notable application is in the preparation of S1P1 receptor modulators, which are valuable in the treatment of autoimmune diseases. For instance, (4-cyclopentyl-3-(trifluoromethyl)phenyl)methanol (B8701217) is a key intermediate in the synthesis of (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid. google.comgoogle.com In this multi-step synthesis, the hydroxyl group of the methanol (B129727) moiety is converted to a chloromethyl group using thionyl chloride. This activated intermediate then undergoes further reactions to build the final complex structure. google.comgoogle.com
The general synthetic utility of this compound and its derivatives is highlighted by their use as precursors to other functionalized compounds. For example, the related compound cyclopentyl phenyl ketone can be transformed into 1-cyclopentyl-2-methoxy-1-phenyl ethanol (B145695). google.com This transformation involves the formation of an epoxide intermediate from the ketone, followed by a ring-opening reaction with a strong base in methanol, demonstrating how the core structure can be elaborated. google.com
Furthermore, the structural motif of a phenyl-substituted secondary alcohol is common in starting materials for asymmetric synthesis. While not directly involving this compound, the use of the analogous furan-2-yl(phenyl)methanol in aza-Piancatelli rearrangements to produce 4-aminocyclopentenone derivatives showcases the potential of such alcohols to act as precursors to valuable, biologically relevant scaffolds. orgsyn.org This suggests that this compound could be employed in similar carbon-carbon and carbon-nitrogen bond-forming reactions. The synthesis of these intermediates often begins with a Grignard reaction between a phenylmagnesium halide and the corresponding aldehyde (e.g., cyclopentanecarbaldehyde) or by the reduction of the corresponding ketone (cyclopentyl phenyl ketone). chegg.comevitachem.com
The following table summarizes the role of this compound and its analogs as intermediates in selected organic syntheses.
| Intermediate | Reagents | Subsequent Transformation | Final Product Class |
| (4-Cyclopentyl-3-(trifluoromethyl)phenyl)methanol | Thionyl chloride | Chlorination of the hydroxyl group | S1P1 receptor modulators |
| Cyclopentyl phenyl ketone (precursor to the alcohol) | Wittig reagent, then strong base/methanol | Epoxidation followed by ring-opening | Substituted ethanol derivatives |
| Furan-2-yl(phenyl)methanol (analog) | Amine, Lewis acid (e.g., Dy(OTf)3) | Aza-Piancatelli rearrangement | 4-Aminocyclopentenone derivatives |
Side Product Formation in Cross-Coupling Reactions
While direct evidence of this compound forming as a significant side product in common cross-coupling reactions like Suzuki or Heck couplings is not extensively documented in the literature, its formation and subsequent transformation can be inferred from related processes. masterorganicchemistry.comnih.gov Cross-coupling reactions are designed to be highly selective, but side reactions, such as reduction of the aldehyde or ketone starting material, can occur, leading to alcohol byproducts. acs.org
In the context of modern photocatalytic reactions, which share mechanistic features with some cross-coupling pathways, the formation and fate of secondary alcohols like this compound are of interest. For example, in a light-promoted, nickel-catalyzed C(sp³)–H acylation of alkanes with aromatic aldehydes, the anticipated cross-coupled alcohol product, such as cyclohexyl(phenyl)methanol, was not isolated. acs.org Instead, the corresponding ketone, cyclohexyl(phenyl)methanone, was the major product. acs.org
This outcome suggests a plausible reaction pathway where the initially formed alcohol, cyclohexyl(phenyl)methanol, undergoes in situ oxidation to the ketone under the reaction conditions. acs.org The proposed mechanism involves the photo-excited aldehyde abstracting a hydrogen atom from the alkane, leading to two radical intermediates that couple to form the alcohol. This alcohol is then oxidized to the ketone, possibly facilitated by the photocatalyst or other species in the reaction mixture. acs.org
Therefore, in similar cross-coupling or photocatalytic systems involving cyclopentane (B165970) and a phenyl aldehyde or ketone, this compound could be formed as a transient intermediate or a minor side product that is subsequently oxidized. The efficiency of this oxidation would determine its observable concentration in the final reaction mixture. The potential for β-hydride elimination from the organometallic intermediates in cross-coupling reactions can also lead to various byproducts, although the formation of the simple alcohol is typically a result of reduction pathways. acs.org
The table below outlines the potential fate of this compound in a relevant catalytic system.
| Reaction Type | Reactants | Potential Intermediate | Observed Product | Implication |
| Light-promoted Ni-catalyzed C(sp³)–H acylation | Cyclohexane, Benzaldehyde (B42025) | Cyclohexyl(phenyl)methanol | Cyclohexyl(phenyl)methanone | The alcohol, if formed, is likely oxidized in situ to the corresponding ketone. |
Radical Reactions and Mechanistic Considerations
The this compound structure is susceptible to participation in radical reactions, primarily through the abstraction of a hydrogen atom. The most likely sites for hydrogen abstraction are the benzylic C-H bond and the C-H bonds on the cyclopentyl ring, particularly the tertiary C-H at the point of attachment to the carbinol carbon.
Mechanistic studies of related systems provide insight into the potential radical chemistry of this compound. For instance, the interconversion of 1-phenyl-5-hexenyl, 2-phenylcyclopentylmethyl, and 3-phenylcyclohexyl radicals demonstrates the dynamic nature of radical species bearing both phenyl and cycloalkyl groups. acs.org This suggests that a radical generated at the methyl carbon of this compound could potentially undergo rearrangement or other intramolecular reactions.
In the context of reactions occurring in etheral solvents, the stability of the solvent towards radical abstraction is a critical factor. Cyclopentyl methyl ether (CPME) has been investigated as a "green" solvent for radical reactions due to the higher bond dissociation energy of its α-hydrogen compared to solvents like THF. researchgate.netresearchgate.net However, even CPME can undergo slow degradation under thermal radical conditions, yielding products like cyclopentanone (B42830) and cyclopentanol, which indicates the formation of a cyclopentyl radical intermediate. researchgate.net This underscores the possibility of generating a cyclopentyl radical from the cyclopentyl moiety of this compound under similar conditions.
A relevant mechanistic pathway involving a radical structurally analogous to that derived from this compound is proposed in the light-promoted, nickel-catalyzed acylation of alkanes. In this reaction, a hydrogen atom transfer (HAT) from an alkane to a photo-excited aromatic aldehyde generates a hydroxybenzyl radical (Ar(OH)CH•) and an alkyl radical. acs.org The hydroxybenzyl radical is a key intermediate, and a similar radical, cyclopentyl(phenyl)hydroxymethyl radical (C₅H₉(Ph)C•OH), would be formed by hydrogen abstraction from the benzylic position of this compound. Such radicals can participate in further coupling or redox processes. acs.org
The fate of radicals derived from aliphatic amides has also been studied, where N-centered radicals can abstract hydrogen atoms from γ, δ, and ε C-H bonds. nih.gov This principle of intramolecular hydrogen abstraction could be relevant if the hydroxyl group of this compound were derivatized into a group capable of generating a nitrogen or oxygen-centered radical.
The table below summarizes key aspects of radical reactions relevant to this compound.
| Radical Species | Method of Generation | Potential Subsequent Reactions | Reference |
| Cyclopentyl(phenyl)hydroxymethyl radical | Hydrogen atom abstraction from benzylic C-H | Coupling with other radicals, oxidation/reduction | acs.org |
| 2-Phenylcyclopentylmethyl radical | Radical cyclization of 1-phenyl-5-hexenyl radical | Interconversion with other radical isomers | acs.org |
| Cyclopentyl radical | Degradation of cyclopentyl-containing molecules (e.g., CPME) | Formation of cyclopentanone, cyclopentanol | researchgate.net |
Spectroscopic and Analytical Characterization Techniques for Cyclopentyl Phenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like Cyclopentyl(phenyl)methanol. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the different hydrogen environments within the this compound molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are used to assign specific protons.
In a typical ¹H NMR spectrum of this compound, the signals can be assigned as follows:
The protons of the phenyl group typically appear in the aromatic region, usually between δ 7.2 and 7.4 ppm.
The single proton on the carbon bearing the hydroxyl group (the carbinol proton) is a key diagnostic signal.
The protons of the cyclopentyl ring produce complex multiplets in the aliphatic region due to their various chemical and magnetic environments.
The hydroxyl (-OH) proton often appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.
A study reporting the synthesis of (S)-Cyclopentylphenylmethanol provides spectral data that aligns with these expected features rsc.orgrsc.org.
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Approximate Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| Phenyl Protons | 7.20 - 7.40 | Multiplet (m) |
| Carbinol Proton (-CHOH) | ~4.35 | Doublet (d) |
| Cyclopentyl Protons | 1.0 - 2.1 | Multiplet (m) |
Note: Specific chemical shifts and coupling constants can vary based on the solvent and instrument frequency used.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum nih.gov.
The spectrum can be broadly divided into the aromatic region and the aliphatic region:
The carbon atoms of the phenyl ring resonate in the downfield region (typically δ 125-145 ppm). The carbon attached to the carbinol group (ipso-carbon) is found at the lower end of this range.
The carbinol carbon, attached to the electronegative oxygen atom, shows a characteristic signal around δ 75-80 ppm.
The carbons of the cyclopentyl ring appear in the upfield aliphatic region (typically δ 25-45 ppm).
Publicly available spectral data confirms these assignments rsc.orgnih.gov.
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Assignment | Approximate Chemical Shift (δ) in ppm |
|---|---|
| Phenyl C (ipso) | ~143 |
| Phenyl C (ortho, meta, para) | 125 - 129 |
| Carbinol C (-CHOH) | ~78 |
| Cyclopentyl C (alpha) | ~45 |
Note: Data sourced from spectral databases and may vary slightly based on experimental conditions. nih.govoregonstate.edu
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions nih.gov.
The molecular formula of this compound is C₁₂H₁₆O, corresponding to a molecular weight of approximately 176.25 g/mol nih.gov. MS analysis confirms this molecular weight and provides insights into the molecule's stability and fragmentation pathways.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a standard method for the analysis of volatile and semi-volatile compounds like this compound nih.govd-nb.info. In GC-MS analysis, the compound is first vaporized and separated from other components in the GC column before being ionized and fragmented in the mass spectrometer nih.gov.
The resulting mass spectrum shows a molecular ion peak ([M]⁺) corresponding to the intact molecule and several fragment ions. For this compound, the electron ionization (EI) mass spectrum typically shows a prominent peak at m/z 107, which can be attributed to the stable [C₇H₇O]⁺ or a related fragment, and another significant peak at m/z 67, likely from the cyclopentyl fragment nih.gov.
Table 3: Key Mass Fragments from GC-MS of this compound
| m/z Value | Possible Fragment Ion | Significance |
|---|---|---|
| 176 | [C₁₂H₁₆O]⁺ | Molecular Ion |
| 107 | [C₇H₇O]⁺ / [C₈H₁₁]⁺ | Major Fragment |
| 79 | [C₆H₇]⁺ | Phenyl-related Fragment |
| 77 | [C₆H₅]⁺ | Phenyl Cation |
Data compiled from the NIST Mass Spectrometry Data Center. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing less volatile or thermally fragile molecules. While less common for a simple alcohol like this compound compared to GC-MS, ESI-MS can be used to detect the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) researchgate.netresearchgate.net. This technique is often employed in liquid chromatography-mass spectrometry (LC-MS) systems. The use of ESI-MS allows for the detection of the molecule with minimal fragmentation, providing a clear confirmation of the molecular weight umass.edugoogle.com.
Gas Chromatography-Mass Spectrometry (GC-MS)
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound.
For this compound, the key vibrational modes are associated with the hydroxyl (-OH) group, the aromatic phenyl ring, and the aliphatic cyclopentyl ring.
O-H Stretch: A prominent and broad absorption band is expected in the region of 3200-3600 cm⁻¹ in the IR spectrum, which is characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentyl ring are found just below 3000 cm⁻¹.
C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring typically result in several sharp bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: The stretching vibration of the carbinol C-O bond is expected to produce a strong band in the 1000-1200 cm⁻¹ region.
Studies comparing the vibrational spectra of phenyl- and cyclohexyl-substituted methanols highlight how the interplay of hydrogen bonds and London dispersion forces, influenced by the cyclic substituents, affects the precise frequencies of these vibrational modes acs.orgacs.orgresearchgate.net.
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak, Sharp |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The most prominent feature in the FT-IR spectrum of this compound is a broad absorption band typically observed in the region of 3500-3200 cm⁻¹. This band is characteristic of the O-H stretching vibration of the hydroxyl group, with its breadth resulting from intermolecular hydrogen bonding in the condensed phase.
Other significant absorptions include:
Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of the C-H bonds of the phenyl ring.
Aliphatic C-H Stretch: Strong absorptions appearing just below 3000 cm⁻¹ (typically 2965-2850 cm⁻¹) correspond to the C-H stretching vibrations of the cyclopentyl ring.
Aromatic C=C Stretch: One or more bands in the 1600-1450 cm⁻¹ region signify the carbon-carbon stretching vibrations within the aromatic ring.
C-O Stretch: A strong band in the 1200-1000 cm⁻¹ range is attributable to the stretching vibration of the carbon-oxygen single bond of the secondary alcohol.
Theoretical and experimental studies on analogous molecules, such as cyclopentolate (B1215867) and benzyl (B1604629) alcohol, support these assignments and demonstrate the utility of FT-IR in confirming the presence of the key hydroxyl, phenyl, and cyclopentyl moieties. acs.orgdergipark.org.trresearchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3500 - 3200 (broad) | Hydroxyl (Alcohol) |
| Aromatic C-H Stretch | 3100 - 3000 | Phenyl Ring |
| Aliphatic C-H Stretch | 2965 - 2850 | Cyclopentyl Ring |
| Aromatic C=C Stretch | 1600 - 1450 | Phenyl Ring |
| C-O Stretch | 1200 - 1000 | Secondary Alcohol |
Raman Spectroscopy
Raman spectroscopy serves as a valuable complementary technique to FT-IR for the structural analysis of this compound. dergipark.org.tr While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations.
For this compound, key Raman signals would include:
A strong, sharp band for the symmetric "ring-breathing" vibration of the phenyl group, typically observed around 1000 cm⁻¹.
Signals corresponding to the C-H stretching vibrations of both the aromatic and cyclopentyl groups.
Vibrations associated with the carbon skeleton of the cyclopentyl ring.
Studies on similar molecules like benzyl alcohol and cyclohexylmethanol highlight the power of Raman spectroscopy, often combined with computational analysis, to provide detailed insight into conformational preferences and non-covalent interactions. acs.orgresearchgate.net
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for determining the purity of this compound, quantifying it in mixtures, and separating it from starting materials, byproducts, or isomers. The choice of method depends on the volatility of the compound and the required resolution.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile or thermally sensitive compounds like this compound. bldpharm.comambeed.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. unige.ch
In a typical RP-HPLC setup, this compound is separated on a non-polar stationary phase, such as a C18 (octadecylsilyl) or Phenyl column, using a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). fda.gov The compound's retention time is determined by its partitioning between the stationary and mobile phases. By comparing the peak area of the analyte to that of any impurities, the purity of the sample can be accurately determined. This technique is crucial in quality control during and after synthesis. unige.ch
| Parameter | Typical Condition |
| Mode | Reversed-Phase (RP-HPLC) |
| Stationary Phase | C18 or Phenyl |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Detection | UV-Vis (typically at a wavelength where the phenyl group absorbs, e.g., ~254 nm) |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a modern advancement in liquid chromatography that utilizes columns packed with smaller particles (typically less than 2 µm) compared to traditional HPLC. greenpharmacy.infoisca.me This results in significantly higher resolution, improved sensitivity, and much faster analysis times. greenpharmacy.info
UPLC is particularly advantageous for resolving closely related impurities from the main this compound peak or for separating potential stereoisomers if a chiral stationary phase is used. The fundamental principles are the same as HPLC, but the system operates at much higher pressures to efficiently pump the mobile phase through the densely packed column. mdpi.com Its high-throughput capability makes it suitable for rapid screening in drug discovery and process development involving derivatives of this compound. nih.gov
Gas Chromatography (GC) for Reaction Monitoring and Product Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and is well-suited for this compound. It is frequently used to monitor the progress of chemical reactions in real-time. google.comgoogle.com For instance, during the synthesis of this compound via the Grignard reaction of benzaldehyde (B42025) with cyclopentylmagnesium bromide, GC can be used to track the consumption of the benzaldehyde starting material and the formation of the alcohol product.
When coupled with a Mass Spectrometry (MS) detector (GC-MS), the technique provides not only retention time data but also mass spectra for the eluted components. nih.gov This allows for unambiguous identification of the product, as well as any byproducts or intermediates, by comparing their fragmentation patterns to known spectral libraries. This dual information is invaluable for optimizing reaction conditions and ensuring the identity of the final product.
X-ray Single Crystal Diffraction for Solid-State Structure Determination
For this compound, a single-crystal X-ray diffraction study published in Acta Crystallographica Section E in 2020 provided its definitive solid-state structure. ugr.es Such an analysis reveals how the molecules pack in the crystal lattice and details the nature of intermolecular interactions, such as the hydrogen bonds formed between the hydroxyl groups of adjacent molecules. This information is crucial for understanding the compound's physical properties and for computational modeling studies. preprints.org
Theoretical and Computational Studies on Cyclopentyl Phenyl Methanol
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations have become an indispensable tool for elucidating the electronic structure, geometry, and spectroscopic properties of molecules. These methods model the behavior of electrons and nuclei to predict molecular characteristics from first principles, offering a microscopic understanding that complements experimental findings.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. grafiati.com It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like Cyclopentyl(phenyl)methanol. DFT is employed to determine optimized geometries, vibrational frequencies, NMR chemical shifts, and various electronic properties that govern the molecule's reactivity. grafiati.comresearchgate.net
The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. For this compound, this process is complicated by the conformational flexibility of the cyclopentyl ring and the rotational freedom around the single bonds connecting the rings to the central carbinol carbon.
The cyclopentyl ring is not planar and exists in various puckered conformations, typically described as "envelope" and "twist" forms, which rapidly interconvert. The presence of the bulky phenyl group and the hydroxyl group influences the energetic preference for specific conformers. DFT calculations are used to explore this complex potential energy surface to identify the lowest energy conformers. tandfonline.com The optimization process systematically adjusts bond lengths, bond angles, and dihedral (torsion) angles to find the arrangement that minimizes the total electronic energy.
Studies on analogous molecules, such as cyclohexyl(phenyl)methanol, reveal that the most stable conformations are those that minimize steric repulsion between the bulky ring systems while maximizing stabilizing London dispersion forces. nih.gov For this compound, the orientation of the phenyl ring and the puckering of the cyclopentyl ring are interdependent. Furthermore, the orientation of the hydroxyl (-OH) group is critical, as it can potentially form weak intramolecular hydrogen bonds with the π-electrons of the phenyl ring, further stabilizing certain geometries. A potential energy surface (PES) scan, which involves systematically rotating key dihedral angles and calculating the energy at each step, can be employed to identify the global minimum energy structure. tandfonline.comwu.ac.th
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C(carbinol)-O | 1.43 Å |
| C(carbinol)-C(phenyl) | 1.52 Å | |
| C(carbinol)-C(cyclopentyl) | 1.54 Å | |
| C-C (phenyl) | 1.39 - 1.40 Å | |
| Bond Angles (°) | O-C(carbinol)-C(phenyl) | 109.5° |
| C(phenyl)-C(carbinol)-C(cyclopentyl) | 111.0° | |
| C-C-C (cyclopentyl) | ~105° | |
| Dihedral Angle (°) | C(phenyl)-C(carbinol)-C(cyclopentyl)-C | Variable (defines conformation) |
Once the optimized geometry is found, computational chemists can predict the molecule's vibrational spectrum (Infrared and Raman). This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies correspond to the characteristic stretching, bending, and torsional motions of the atoms.
For this compound, DFT calculations can predict key vibrational modes that are useful for experimental identification. These include:
O-H Stretch: A prominent, broad band typically in the 3200-3600 cm⁻¹ region, sensitive to hydrogen bonding.
Aromatic C-H Stretch: Occurring just above 3000 cm⁻¹. tandfonline.com
Aliphatic C-H Stretch: Occurring just below 3000 cm⁻¹ for the cyclopentyl ring. tandfonline.com
Aromatic C=C Stretch: A series of bands in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring.
C-O Stretch: A strong band typically found in the 1000-1200 cm⁻¹ range.
Theoretical frequencies are often systematically higher than experimental values due to the calculation assuming a harmonic potential and being performed on an isolated molecule in the gas phase. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96-0.98) to improve agreement with experimental data. researchgate.net Comparing the calculated spectrum with an experimental one can help confirm the structure and identify specific conformers. dergipark.org.tr
| Vibrational Mode | Expected Frequency Range (cm⁻¹, Scaled) | Intensity |
|---|---|---|
| O-H stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H stretch | 3050 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 2970 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Weak |
| C-O stretch | 1000 - 1200 | Strong |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. wu.ac.thresearchgate.net The calculation determines the magnetic shielding tensor for each nucleus in the presence of an external magnetic field. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).
For this compound, calculations can distinguish between the different chemical environments of the hydrogen and carbon atoms.
¹³C NMR: The carbinol carbon (attached to the -OH group) is expected to have a chemical shift around 75-80 ppm. The carbons of the phenyl ring would appear in the aromatic region (125-145 ppm), while the cyclopentyl carbons would be found in the aliphatic region (25-45 ppm).
¹H NMR: The proton on the carbinol carbon would appear as a distinct signal, while the aromatic protons and the aliphatic protons on the cyclopentyl ring would have characteristic shifts and coupling patterns.
Comparing the calculated shifts with experimental spectra, such as the one available on PubChem for ¹³C NMR nih.gov, can provide unambiguous assignment of resonances and confirm the molecule's connectivity. Discrepancies between calculated and experimental values can often be reconciled by considering solvent effects in the calculation. researchgate.net
| Atom Type | Predicted Chemical Shift Range (ppm) |
|---|---|
| ¹³C - Carbinol (CH-OH) | 75 - 85 |
| ¹³C - Phenyl (quaternary) | 140 - 145 |
| ¹³C - Phenyl (CH) | 125 - 129 |
| ¹³C - Cyclopentyl (CH attached to carbinol) | 40 - 50 |
| ¹³C - Cyclopentyl (other CH₂) | 25 - 35 |
| ¹H - Hydroxyl (OH) | Variable (1.5 - 4.0, broad) |
| ¹H - Phenyl | 7.2 - 7.4 |
| ¹H - Carbinol (CH-OH) | 4.5 - 5.0 |
| ¹H - Cyclopentyl | 1.4 - 2.2 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. DFT calculations provide detailed information about the energies and spatial distributions of these orbitals. tandfonline.comscirp.org
HOMO: This orbital represents the outermost electrons and acts as an electron donor. In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, which is a common characteristic for aromatic compounds.
LUMO: This is the lowest energy orbital available to accept electrons, acting as an electron acceptor. The LUMO is likely to be distributed more across the entire molecule, particularly over the antibonding orbitals of the aromatic system.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. tandfonline.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. tandfonline.com Conversely, a small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. tandfonline.com
FMO analysis helps predict how this compound will interact with other reagents. The location of the HOMO suggests that electrophilic attack will likely occur at the phenyl ring, while the LUMO's location indicates where nucleophiles might interact.
| Parameter | Definition | Significance for this compound |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Localized on the phenyl ring. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Delocalized over the aromatic system. |
| ΔE (LUMO-HOMO) | Energy Gap | Relates to chemical reactivity and stability. A smaller gap implies higher reactivity. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, projected onto its electron density surface. tandfonline.com It uses a color scale to indicate regions of different electrostatic potential, which is invaluable for predicting reactivity and intermolecular interactions. seejph.com
Negative Regions (Red/Yellow): These areas are rich in electrons and represent sites that are attractive to electrophiles. In this compound, the most negative potential is concentrated around the highly electronegative oxygen atom of the hydroxyl group. This region is the primary site for hydrogen bond acceptance.
Positive Regions (Blue/Green): These areas are electron-deficient and represent sites susceptible to nucleophilic attack. The most positive potential is typically found around the hydrogen atom of the hydroxyl group, making it the primary site for hydrogen bond donation. The hydrogen atoms on the phenyl ring also exhibit a positive potential.
Neutral Regions (Green): These areas have an intermediate potential and are generally less reactive.
The MEP map for this compound provides a clear, intuitive picture of its reactive sites, complementing the insights from FMO analysis and confirming the dual role of the hydroxyl group as both a hydrogen bond donor and acceptor. tandfonline.com
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) properties refer to the changes in the optical characteristics of a material when it interacts with intense electromagnetic fields, such as those from a laser. These properties are crucial for applications in optoelectronics and photonics, including frequency conversion and optical switching. google.com While specific NLO studies on this compound are not extensively documented in the provided results, the principles of NLO materials can be applied. For a molecule to exhibit NLO properties, it typically possesses a π-electron system that is asymmetrically polarized by electron-donating and electron-accepting groups. google.com In this compound, the phenyl group provides a π-electron system. The hydroxyl (-OH) group can act as a weak electron donor, and the cyclopentyl group has a minor influence on the electronic properties. Computational studies on analogous molecules, such as those with donor-acceptor π-electron systems, are used to predict NLO behavior. google.comambeed.com
Hartree-Fock (HF) Methodologies
The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system in a stationary state. diva-portal.org It is a starting point for more advanced computational methods that include electron correlation. comporgchem.com In the context of this compound, HF calculations can be used to determine its optimized geometry, electronic structure, and molecular orbitals. rsc.org While HF neglects electron correlation, it provides a reasonable qualitative description of the molecule's properties. diva-portal.org For more accurate quantitative predictions, post-Hartree-Fock methods or Density Functional Theory (DFT) are often employed. comporgchem.com For instance, DFT methods like B3LYP are commonly used in conjunction with basis sets such as 6-31G** to perform geometry optimizations and frequency calculations. rsc.org
Reaction Mechanism Elucidation through Computational Studies
Computational chemistry plays a pivotal role in understanding the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Transition State Analysis
Transition state theory is a cornerstone of chemical kinetics, and computational methods are instrumental in identifying and characterizing transition states. For reactions involving this compound, such as its oxidation to cyclopentyl phenyl ketone, computational studies can map out the potential energy surface of the reaction. annualreviews.org This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy. This information is crucial for determining the activation energy and, consequently, the reaction rate. acs.org Methods like DFT and canonical variational transition-state theory are employed for these calculations. acs.org
Electron Redistribution and Bond Scission in Reactions
Computational studies can provide a detailed picture of how electrons are reorganized during a chemical reaction, leading to the breaking and forming of chemical bonds. For instance, in the oxidation of this compound, the C-H bond of the alcohol is cleaved, and a C=O double bond is formed. Computational analysis can visualize the changes in electron density and molecular orbitals throughout this process. In reactions involving radical intermediates, such as β-scission, computational methods can help elucidate the mechanism of C-C bond cleavage. acs.orgrsc.org These studies are vital for understanding reaction selectivity and for designing more efficient synthetic routes. researchgate.net
Intermolecular Interactions and Aggregation Behavior
The way molecules interact with each other governs their physical properties in the condensed phase, such as their boiling point, melting point, and solubility.
Hydrogen Bonding Networks
The hydroxyl group in this compound is capable of acting as both a hydrogen bond donor and acceptor, allowing it to form intermolecular hydrogen bonds. nih.gov These interactions are fundamental to its aggregation behavior in the liquid and solid states. researchgate.net Computational studies can model the formation of dimers, trimers, and larger clusters of this compound, revealing the preferred geometries and energies of the hydrogen bonding networks. researchgate.net These studies often employ DFT calculations to explore the potential energy surface of the aggregates. researchgate.net The presence of the bulky cyclopentyl and phenyl groups can influence the geometry of these hydrogen bonds due to steric hindrance.
London Dispersion Effects in Molecular Cohesion
The presence of the phenyl group, in particular, introduces the possibility of π-stacking interactions, a specific type of dispersion force, which can influence the aggregation and conformational preferences of the molecule. researchgate.netnih.gov Computational studies on similar molecules, such as benzyl (B1604629) alcohol and cyclohexyl(phenyl)methanol, have highlighted the competition and cooperation between hydrogen bonding and London dispersion forces. researchgate.netacs.org For instance, in some dimeric structures, the optimization of dispersion interactions can occur at the expense of ideal hydrogen bond geometry. researchgate.netacs.org
Computational Predictions for Biological Activity
Computational methods are increasingly utilized to predict the biological activity of chemical compounds, offering a rapid and cost-effective approach to screen potential drug candidates and understand their mechanisms of action. bmc-rm.orgplos.org These in silico techniques are applied to this compound and its derivatives to forecast their potential therapeutic applications and pharmacokinetic properties.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific receptor target, typically a protein. researchgate.net This method is instrumental in understanding the potential biological targets of this compound and its derivatives.
For derivatives of this compound, docking studies have been employed to investigate their binding affinity and mode of interaction with various enzymes and receptors. For example, in the design of novel α-glucosidase inhibitors, docking simulations of N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives revealed key hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.gov Similarly, docking studies on other complex molecules incorporating the cyclopentyl(phenyl)methyl moiety have helped to elucidate their binding to targets like cyclin-dependent kinase 6 (CDK6) and menin. acs.orgnih.gov
These simulations provide valuable insights into the structure-activity relationships (SAR) of these compounds, guiding the design of more potent and selective inhibitors. nih.gov The predicted binding energies and interaction patterns from docking can help prioritize compounds for synthesis and experimental testing.
Below is a table summarizing representative findings from molecular docking studies on compounds containing the cyclopentyl(phenyl)methyl structural motif.
| Compound Class | Target Protein | Key Predicted Interactions | Reference |
| N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazides | α-Glucosidase | Hydrogen bonding with active site residues (e.g., HIS:280, ASN:415) | nih.gov |
| Pyrido[2,3-d]pyrimidine derivatives | Cyclin-Dependent Kinase 6 (CDK6) | van der Waals interactions and hydrogen bonds within the ATP binding pocket | acs.org |
| Piperidinyl-azetidinyl-benzonitrile derivatives | Menin | Hydrophobic contacts and potential hydrogen bonds | nih.gov |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
In silico ADMET profiling involves the use of computational models to predict the pharmacokinetic and toxicological properties of a compound. nih.gov This early-stage assessment helps to identify potential liabilities that could lead to drug failure in later developmental stages.
For derivatives of this compound, ADMET prediction tools are used to evaluate properties such as drug-likeness, oral bioavailability, and potential toxicity. nih.govnih.gov For instance, computational analyses of N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives indicated that they possess favorable drug-like properties and acceptable ADMET profiles. nih.gov These predictions are often based on established guidelines like Lipinski's rule of five and Veber's rules, which relate physicochemical properties to oral bioavailability. nih.govtandfonline.com
Web-based platforms and specialized software can predict a wide range of ADMET parameters, including absorption levels, blood-brain barrier penetration, interaction with metabolic enzymes (like cytochrome P450s), and potential for toxicity (e.g., mutagenicity, carcinogenicity). nih.govresearchgate.net These predictive models are typically built from large datasets of experimentally determined properties and employ various machine learning or quantitative structure-activity relationship (QSAR) approaches. bmc-rm.orgplos.org
The following table provides an example of predicted ADMET-related properties for a class of compounds containing the this compound scaffold, based on general findings from computational studies.
| Property | Predicted Outcome for N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide Derivatives | Significance | Reference |
| Drug-Likeness | Favorable, follows Lipinski's and Veber's rules | Indicates potential for oral bioavailability | nih.govtandfonline.com |
| ADME Profile | Good | Suggests acceptable absorption, distribution, metabolism, and excretion characteristics | nih.govresearchgate.net |
| Toxicity | Favorable/Low | Indicates a potentially low risk of adverse effects like mutagenicity or carcinogenicity | nih.govnih.gov |
Applications and Emerging Research Directions for Cyclopentyl Phenyl Methanol
Role in Advanced Organic Synthesis
The structural features of cyclopentyl(phenyl)methanol make it a versatile tool for chemists in the construction of intricate molecular architectures.
The carbon atom bearing the hydroxyl group in this compound is a chiral center. This intrinsic chirality allows the compound to be used as a potential chiral ligand and an intermediate in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds. lookchem.com Enantiomerically pure chiral alcohols are highly sought-after in the synthesis of pharmaceuticals and other biologically active molecules, where a specific stereoisomer is often responsible for the desired therapeutic effect. The processes to achieve this can involve stereoselective synthesis or the resolution of racemic mixtures. google.com
This compound serves as a fundamental building block for synthesizing more complex organic molecules. chemscene.com Its structure can be incorporated into larger frameworks through various chemical transformations. For example, derivatives are used in the synthesis of substituted cyclopentenones, which are important structural motifs in a wide array of natural products. orgsyn.org The compound's cyclopentyl and phenyl groups provide a specific steric and electronic profile that can be leveraged to control the outcome of subsequent chemical reactions. This utility extends to the preparation of intermediates for advanced materials and specialized polymers. chemscene.com
In the field of pharmaceutical chemistry, this compound and its derivatives are important precursors for the synthesis of therapeutic agents. lookchem.com A notable example is its use in the production of (4-Cyclopentyl-3-(trifluoromethyl)phenyl)methanol (B8701217). sci-hub.se This intermediate is a key component in the synthesis of APD334, a modulator of the sphingosine-1-phosphate (S1P1) receptor, which has been investigated for the treatment of autoimmune diseases like multiple sclerosis. google.comsci-hub.se The compound is also listed as Penehyclidine HCl Impurity 2, indicating its relevance and monitoring in the quality control of other pharmaceutical products. nih.gov
Building Blocks for Complex Molecules and Natural Products
Exploration of Biological Activities and Pharmacological Potential
Researchers are actively investigating the biological properties of this compound and its derivatives, uncovering potential therapeutic applications.
While studies on this compound itself are limited, research into its derivatives has revealed promising antimicrobial and antifungal activities. A study on amide derivatives incorporating a cyclopropane (B1198618) structure alongside a phenyl group demonstrated moderate to good activity against various microbial strains. mdpi.com For instance, certain compounds showed notable inhibitory effects against the fungus Candida albicans and the bacterium Staphylococcus aureus. mdpi.com
Another study synthesized ester and amide derivatives of indole-2-carboxylic acid, including 4-Cyclopentylphenyl 1H-indole-2-carboxylate. This specific derivative was identified as the most active against Enterococcus faecalis and also showed significant activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) value of 8 µg/mL. fabad.org.tr
Table 1: Antifungal Activity of Selected Amide Derivatives Data sourced from a study on amide derivatives containing cyclopropane. mdpi.com
| Compound ID | Structure Description | Target Organism | MIC₈₀ (µg/mL) |
| F8 | 2-(2-Bromophenyl)-N-(m-tolyl)cyclopropane-1-carboxamide | Candida albicans | 16 |
| F24 | 2-(4-Bromophenyl)-N-(m-tolyl)cyclopropane-1-carboxamide | Candida albicans | 16 |
| F42 | 2-(4-Chlorophenyl)-N-(m-tolyl)cyclopropane-1-carboxamide | Candida albicans | 16 |
| F9 | 2-(2-Bromophenyl)-N-(p-tolyl)cyclopropane-1-carboxamide | Candida albicans | 32 |
| F5 | 2-(2-Bromophenyl)-N-(p-tolyl)cyclopropane-1-carboxamide | Staphylococcus aureus | 64 |
| F53 | 2-(4-Fluorophenyl)-N-(p-tolyl)cyclopropane-1-carboxamide | Escherichia coli | 128 |
Derivatives of this compound have shown significant potential as enzyme inhibitors, particularly in the context of managing type 2 diabetes. α-Glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into glucose. nih.gov Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing post-meal blood sugar spikes. nih.govresearchgate.net
A recent study designed and synthesized a series of N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives, which are structurally derived from a cyclopentyl(phenyl)acetic acid core. nih.gov These compounds were evaluated for their ability to inhibit α-glucosidase. Remarkably, all the tested compounds displayed significant α-glucosidase inhibitory activity, with many showing greater potency than the standard anti-diabetic drug, acarbose. nih.govresearchgate.netresearchgate.net For example, compounds 7b, 7d, and 6g were found to be the strongest inhibitors in the series, with IC₅₀ values of 14.48 nmol, 18.88 nmol, and 28.51 nmol, respectively, compared to acarbose's IC₅₀ of 35.91 nmol. nih.gov
Table 2: α-Glucosidase Inhibitory Activity of N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide Derivatives Data from a study on novel α-glucosidase inhibitors. nih.gov
| Compound ID | Substituent on Cinnamoyl Phenyl Ring | IC₅₀ (nmol) |
| 7b | 4-OH | 14.48 |
| 7d | 2-Cl | 18.88 |
| 6g | 2-Br | 28.51 |
| Acarbose | Standard Drug | 35.91 |
| 6a | Unsubstituted | 79.75 |
| 7a | Unsubstituted | 85.16 |
Mechanism of Action Studies at the Molecular Level
While comprehensive molecular-level studies specifically on this compound are still emerging, valuable insights into its potential mechanisms of action can be drawn from research on structurally similar compounds. The key functional groups of this compound, the hydroxyl (-OH) group and the phenyl ring, are known to participate in various non-covalent interactions that are crucial for biological activity.
The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form crucial interactions with polar residues such as amino acids in the active sites of enzymes and receptors. In chemical reactions, this hydroxyl group can also function as a nucleophile. The phenyl group, with its delocalized π-electron system, can engage in π-π stacking interactions with aromatic residues of proteins.
Research on analogous compounds suggests that molecules containing the this compound motif may interact with specific biological targets. For instance, studies on the structurally related compound, cyclohexyl(phenyl)methanol, have indicated binding to benzodiazepine (B76468) receptors. Furthermore, compounds with similar structures have been investigated as potential inhibitors of cytochrome P450 enzymes, which are critical in drug metabolism. The inhibition of these enzymes suggests that this compound and its derivatives could potentially modulate the metabolic pathways of other drugs.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies have provided valuable data on how modifications to its core structure influence bioactivity.
One notable area of investigation is in the development of anticancer agents. A series of 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl containing purine (B94841) nucleobase analogs have been synthesized and evaluated for their in vitro anticancer activity. nih.gov These studies have demonstrated that the nature and position of substituents on the phenyl ring, as well as modifications to the piperazine linker, significantly impact their cytotoxic potential against various cancer cell lines. nih.gov For example, certain substitutions on the phenyl ring of the purine base led to compounds with IC50 values in the micromolar range against liver cancer cells. nih.gov
Another promising area is the development of α-glucosidase inhibitors for the management of type 2 diabetes. A novel series of N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives has been synthesized and shown to exhibit significant α-glucosidase inhibitory activity, with some compounds being more potent than the standard drug acarbose. nih.govresearchgate.net The SAR studies on these derivatives revealed that substitutions on both the phenyl ring of the cyclopentylphenylacetyl moiety and the cinnamoyl phenyl ring play a crucial role in their inhibitory potency. For instance, the presence of a fluoro substituent on the phenyl ring of the acetyl group generally led to enhanced activity. nih.gov
The following table summarizes the key findings from SAR studies on bioactive derivatives of this compound:
| Derivative Class | Biological Activity | Key SAR Findings |
| 6-substituted piperazine/phenyl-9-cyclopentyl purine nucleobase analogs | Anticancer | Substitutions on the phenyl ring and modifications of the piperazine linker significantly influence cytotoxic activity against cancer cell lines. nih.gov |
| N′-(2-cyclopentyl-2-phenylacetyl) cinnamohydrazide derivatives | α-Glucosidase inhibition | Substituents on both the cyclopentylphenyl and cinnamoyl phenyl rings are crucial for inhibitory potency. Fluoro substitution on the phenylacetyl moiety enhances activity. nih.govresearchgate.net |
| 3-Substituted benzylthioquinolinium iodides | Antifungal | Replacement of the phenyl ring with a cyclohexyl ring resulted in a loss of broad-spectrum antifungal activity, highlighting the importance of the aromatic phenyl group. nih.gov |
Future Research Perspectives and Challenges
The existing body of research on this compound and its derivatives opens up several exciting avenues for future investigation, alongside presenting a number of challenges that need to be addressed.
Development of Novel and Sustainable Synthetic Routes for this compound
While traditional methods like Grignard reactions are commonly used for the synthesis of this compound and its precursors, there is a growing need for more sustainable and efficient synthetic strategies. evitachem.comd-nb.info Future research should focus on the development of "green" synthetic methods. The use of environmentally benign solvents, such as cyclopentyl methyl ether (CPME), in Grignard reactions represents a step in this direction. d-nb.info
Furthermore, the exploration of biocatalytic methods offers a promising alternative. acs.org The use of enzymes, such as alcohol dehydrogenases, could enable the stereoselective synthesis of chiral this compound, which is crucial for the development of enantiomerically pure pharmaceuticals. uniovi.es The development of photocatalytic methods, which utilize light energy to drive chemical reactions, is another area of interest that could lead to more sustainable synthetic processes. researchgate.netrsc.orgrsc.org
In-depth Mechanistic Investigations of its Reactivity
A deeper understanding of the reaction mechanisms of this compound is essential for its application in synthesis and materials science. While general reactivity patterns are known, detailed mechanistic studies for specific transformations are still needed. For example, a study on the aerobic oxidation of this compound has provided some mechanistic insights, but further investigations into other reactions like nucleophilic substitution and esterification are warranted. rsc.org Isotopic labeling and kinetic studies can be employed to elucidate the intricate details of reaction pathways and transition states.
Expansion of Biological Efficacy and Selectivity Studies
The current research has highlighted the potential of this compound derivatives as anticancer and α-glucosidase inhibitory agents. nih.govnih.gov Future studies should aim to expand the biological profiling of this compound class against a wider range of therapeutic targets. For instance, related structures have shown activity as inhibitors of neutral endopeptidase and phosphodiesterase-4, suggesting that derivatives of this compound could also be explored for these targets. google.complos.org
A significant challenge in drug discovery is achieving high selectivity for the desired biological target to minimize off-target effects. Therefore, future research should not only focus on improving the potency of these compounds but also on enhancing their selectivity. This can be achieved through rational drug design, guided by computational modeling and a thorough understanding of the SAR.
Exploration of New Applications in Materials Science or Catalysis
The unique structural characteristics of this compound suggest its potential for applications beyond medicinal chemistry. The presence of a chiral center makes it a candidate for use as a chiral ligand in asymmetric catalysis. lookchem.com Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical and fine chemical industries.
Furthermore, the cyclopentyl and phenyl groups could be incorporated into polymer backbones to create new materials with specific thermal or optical properties. The use of related cyclopentene (B43876) derivatives in polymer synthesis suggests that this compound could serve as a monomer or a modifying agent in the development of novel polymers. vulcanchem.com
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Range/Value | Source |
|---|---|---|
| Temperature | 323.15–343.15 K | |
| Methanol:Acetate Ratio | 3:1–4:1 | |
| Catalyst | QRE-01 Resin | |
| Space Velocity | 2.0 h⁻¹ | |
| Conversion | 55.3% |
How are impurities in cyclopentyl(phenyl)methanol analyzed, and what regulatory standards apply?
Basic Research Question
Impurity profiling requires validated chromatographic methods:
Q. Table 2: Common Impurities and Analytical Methods
| Impurity Name (EP Designation) | CAS Number | Analytical Method | Source |
|---|---|---|---|
| Cyclopentylphenylmethanone | 5422-88-8 | HPLC/GC-MS | |
| Methyl Benzoylformate | 15206-55-0 | HPLC | |
| Cyclopentylmandelic Acid | 427-49-6 | GC-MS |
How can thermodynamic modeling resolve discrepancies in cyclopentanol synthesis data?
Advanced Research Question
Thermodynamic calculations using group contribution methods (e.g., Ruzicka–Domalski, Yoneda) predict properties like heat capacity and equilibrium constants. For example:
- Liquid Heat Capacity : Estimated via Ruzicka–Domalski method for cyclopentanol and cyclopentyl acetate .
- Equilibrium Conversion : Derived from molar ratios (methanol:acetate = r₂) and conversion (x₂) equations .
Discrepancies between predicted and experimental values (e.g., vapor-liquid equilibria) are addressed by validating models against fixed-bed reactor data .
What biocatalytic strategies improve enantioselective synthesis of chiral derivatives?
Advanced Research Question
Biocatalysts like Leuconostoc pseudomesenteroides N13 enable enantioselective reduction of ketones to alcohols (e.g., (S)-phenyl(pyridin-2-yl)methanol) . Key parameters:
- Substrate Loading : Optimized via multi-response nonlinear programming .
- Enantiomeric Excess (ee) : Enhanced by statistical analysis of reaction variables (pH, temperature) .
- Sustainability : Use of aqueous solvents and recyclable catalysts reduces environmental impact .
How are physicochemical properties estimated when experimental data are unavailable?
Advanced Research Question
Group contribution methods fill data gaps:
Q. Table 3: Group Contribution Methods for Property Estimation
| Property | Method | Compounds Applied To | Source |
|---|---|---|---|
| Liquid Heat Capacity | Ruzicka–Domalski | Cyclopentanol, Acetate | |
| Vaporization Enthalpy | Ducros | Cyclopentyl Acetate | |
| Standard Enthalpy/Entropy | Yoneda (ABWY) | Gaseous Cyclopentyl Acetate |
What are emerging applications of this compound in drug development?
Advanced Research Question
Chiral derivatives (e.g., (R)-phenyl(pyridin-2-yl)methanol) serve as intermediates in antiviral and antimicrobial agents:
- Antiviral Carbamates : Synthesized via cyclopentyl isocyanate coupling .
- Structure-Activity Relationships (SAR) : Modifications to the phenyl or cyclopentyl groups alter potency and selectivity .
- Regulatory Compliance : Schedule I classification (US) necessitates strict handling for forensic or pharmacological research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
